Cas no 13742-82-0 (2-(4-Methylpiperidin-2-yl)ethan-1-ol)

2-(4-Methylpiperidin-2-yl)ethan-1-ol is a chiral piperidine derivative featuring a hydroxyl-functionalized ethyl side chain and a methyl substituent at the 4-position of the piperidine ring. This structural motif imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The compound's stereochemistry and functional groups enable its use in asymmetric synthesis, where it can serve as a precursor for bioactive molecules or ligands in catalytic systems. Its stability under standard conditions and compatibility with common organic transformations make it a practical intermediate for fine chemical synthesis. The presence of both basic (piperidine) and polar (hydroxyl) moieties enhances its utility in designing compounds with tailored physicochemical properties.
2-(4-Methylpiperidin-2-yl)ethan-1-ol structure
13742-82-0 structure
Product name:2-(4-Methylpiperidin-2-yl)ethan-1-ol
CAS No:13742-82-0
MF:C8H17NO
MW:143.226682424545
CID:5697121
PubChem ID:55286699

2-(4-Methylpiperidin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1628492
    • 13742-82-0
    • AKOS006355068
    • 2-(4-METHYLPIPERIDIN-2-YL)ETHAN-1-OL
    • 2-(4-Methylpiperidin-2-yl)ethanol
    • 2-Piperidineethanol, 4-methyl-
    • 2-(4-Methylpiperidin-2-yl)ethan-1-ol
    • Inchi: 1S/C8H17NO/c1-7-2-4-9-8(6-7)3-5-10/h7-10H,2-6H2,1H3
    • InChI Key: AJYINCCQAPVYAM-UHFFFAOYSA-N
    • SMILES: OCCC1CC(C)CCN1

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.909±0.06 g/cm3(Predicted)
  • Melting Point: 48-53 °C
  • Boiling Point: 116.5-118 °C(Press: 13 Torr)
  • pka: 15.15±0.10(Predicted)

2-(4-Methylpiperidin-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1628492-0.05g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
0.05g
$1368.0 2023-06-04
Enamine
EN300-1628492-2.5g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
2.5g
$3191.0 2023-06-04
Enamine
EN300-1628492-0.1g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
0.1g
$1433.0 2023-06-04
Enamine
EN300-1628492-1.0g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
1g
$1629.0 2023-06-04
Enamine
EN300-1628492-10.0g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
10g
$7004.0 2023-06-04
Enamine
EN300-1628492-0.5g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
0.5g
$1563.0 2023-06-04
Enamine
EN300-1628492-1000mg
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
1000mg
$842.0 2023-09-22
Enamine
EN300-1628492-5.0g
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
5g
$4722.0 2023-06-04
Enamine
EN300-1628492-500mg
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
500mg
$809.0 2023-09-22
Enamine
EN300-1628492-5000mg
2-(4-methylpiperidin-2-yl)ethan-1-ol
13742-82-0
5000mg
$2443.0 2023-09-22

Additional information on 2-(4-Methylpiperidin-2-yl)ethan-1-ol

Introduction to 2-(4-Methylpiperidin-2-yl)ethan-1-ol (CAS No. 13742-82-0) and Its Emerging Applications in Chemical Biology

2-(4-Methylpiperidin-2-yl)ethan-1-ol, identified by the chemical abstracts service number 13742-82-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a 4-methylpiperidine moiety linked to an ethanol side chain, has garnered attention due to its structural versatility and potential biological activities. The 4-methylpiperidine ring is a common pharmacophore in drug design, known for its ability to enhance metabolic stability and binding affinity to biological targets. The ethanol substituent further contributes to the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The structural framework of 2-(4-methylpiperidin-2-yl)ethan-1-ol positions it as a promising candidate for further exploration in medicinal chemistry. Recent studies have highlighted the role of piperidine derivatives in the development of small-molecule inhibitors targeting various therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. The 4-methylpiperidine core is particularly noteworthy, as it has been extensively studied for its pharmacokinetic properties and interaction with biological macromolecules.

In the context of drug discovery, the synthesis and functionalization of 2-(4-methylpiperidin-2-yl)ethan-1-ol have been optimized for high-yield production and modified for diverse biological assays. Researchers have leveraged this compound as a scaffold to develop novel analogs with enhanced efficacy and reduced toxicity. For instance, modifications to the ethanol side chain have been explored to improve pharmacokinetic profiles, while retaining or enhancing binding interactions with target enzymes or receptors.

One of the most compelling aspects of 2-(4-methylpiperidin-2-yl)ethan-1-ol is its potential in modulating neurological pathways. The 4-methylpiperidine moiety is known to interact with neurotransmitter systems, making it a viable candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in neurotransmitter metabolism. These findings suggest that further investigation could uncover new therapeutic strategies.

Moreover, the compound's structural features make it amenable to further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for clinical development. The flexibility provided by the ethanol group allows for diverse chemical modifications, including halogenation, alkylation, and acylation, which can fine-tune biological activity.

The synthetic pathways for preparing 2-(4-methylpiperidin-2-yl)ethan-1-ol have been refined to ensure scalability and reproducibility. Modern synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the core piperidine ring efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner synthesis process suitable for industrial applications.

Recent advances in computational chemistry have further accelerated the development of derivatives based on 2-(4-methylpiperidin-2-yl)ethan-1-ol. Molecular modeling studies have predicted binding modes and affinity profiles of various analogs, guiding experimental design and reducing time-to-discovery. These computational tools are particularly valuable in understanding how structural changes influence biological activity, allowing researchers to prioritize compounds with the highest potential for success.

The compound's stability under various conditions has also been thoroughly evaluated. Studies indicate that 2-(4-methylpiperidin-2-yl)ethan-1-ol maintains its integrity under standard storage conditions but may degrade when exposed to extreme temperatures or acidic environments. This information is critical for formulating stable pharmaceutical candidates derived from this scaffold.

In conclusion, 2-(4-Methylpiperidin - 2 - yl)ethan - 1 - ol (CAS No . 13742 - 82 - 0) represents a significant asset in pharmaceutical research due to its structural versatility and potential biological activities . Its role as a scaffold for developing novel therapeutics , particularly in neurological disorders , underscores its importance . Continued exploration into its derivatives and synthetic modifications will likely yield valuable insights into new treatment modalities . As research progresses , this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide . p >

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